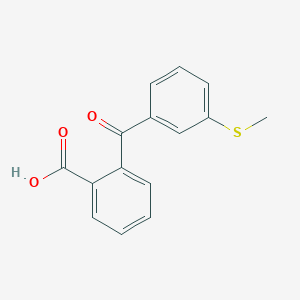

2-((3-Methylthio)benzoyl)benzoic acid

Description

2-((3-Methylthio)benzoyl)benzoic acid is a benzoic acid derivative featuring a benzoyl group substituted at the ortho position of the benzoic acid core. The benzoyl moiety is further modified with a methylthio (-SMe) group at the 3-position. This compound is structurally characterized by:

- Molecular formula: C₁₅H₁₂O₃S (calculated based on IUPAC nomenclature).

- Functional groups: A carboxylic acid (-COOH), a benzoyl ketone (C=O), and a methylthio substituent.

Properties

IUPAC Name |

2-(3-methylsulfanylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEWGJOBANBDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylthio)benzoyl)benzoic acid typically involves the acylation of 3-methylthiobenzoic acid with benzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylthio)benzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

2-((3-Methylthio)benzoyl)benzoic acid is characterized by the presence of a methylthio group attached to a benzoyl moiety, which is further connected to another benzoic acid structure. Its molecular formula is , indicating a composition of carbon, hydrogen, oxygen, and sulfur atoms.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. Preliminary studies suggest that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation pathways. The presence of the methylthio group enhances its interaction with these biological targets, potentially leading to reduced inflammation and pain.

Case Study: Cyclooxygenase Inhibition

- A study demonstrated that derivatives of similar compounds showed promising results in inhibiting COX-1 and COX-2 enzymes, suggesting that this compound could be explored further for its anti-inflammatory properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Modifications in the benzoyl structure can lead to enhanced activity against various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. The structural features of this compound may contribute to its effectiveness as an antimicrobial agent .

Data Table: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | TBD | Potential antimicrobial |

| Benzoylbenzoic Acid | 256 μg/mL | Mild activity |

| Acetylsalicylic Acid | 1 μg/mL | Strong anti-inflammatory |

Organic Synthesis Applications

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions typical of carboxylic acids and aromatic compounds makes it valuable in the development of new synthetic pathways.

Interaction Studies

Molecular docking studies have shown that this compound interacts favorably with COX enzymes, indicating its potential as an anti-inflammatory agent. Further pharmacokinetic studies are necessary to explore its absorption, distribution, metabolism, and excretion profiles.

Mechanism of Action

The mechanism of action of 2-((3-Methylthio)benzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-((3-Methylthio)benzoyl)benzoic acid with structurally related compounds:

Key Differences and Implications

Substituent Effects: Methylthio (-SMe) vs. Benzo[b]thiophene vs. Benzoyl: The benzo[b]thiophene moiety in ’s compound introduces a fused heterocyclic system, which may improve stability and π-π stacking interactions compared to the simpler benzoyl group .

Biological Activity :

- Benzisothiazolone derivatives (e.g., ) exhibit antibacterial and antifungal properties due to the thiazole ring. While this compound lacks this ring, its sulfur atom may still contribute to bioactivity via thioether-mediated interactions .

Synthetic Utility :

- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilize N,O-bidentate directing groups for metal-catalyzed C–H functionalization. The methylthio group in the target compound could similarly act as a directing group in catalysis .

Industrial Applications :

- 2-(4-Phenylbenzoyl)benzoic acid () is used as a pharmaceutical intermediate. The target compound’s methylthio group may offer advantages in solubility or binding affinity for specialized drug design .

Research Findings and Data

Physicochemical Properties

- Solubility : Sulfur-containing compounds (e.g., ) often exhibit moderate solubility in polar organic solvents due to thioether/thiophene moieties.

- Melting Points : Benzoic acid derivatives with bulky substituents (e.g., 2-(4-Phenylbenzoyl)benzoic acid, MW 314.33 g/mol) tend to have higher melting points than simpler analogs .

Biological Activity

2-((3-Methylthio)benzoyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methylthio group, which may enhance its pharmacological properties. The following article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoyl group attached to a benzoic acid moiety with a methylthio substitution at the para position. Its unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 256 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus . The presence of electron-withdrawing groups in similar compounds has been shown to enhance antimicrobial activity, suggesting a potential for structural optimization in this compound.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | 256 |

| Staphylococcus aureus | Varies |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This action is crucial in mediating inflammatory responses. Preliminary studies suggest that derivatives of benzoic acids can significantly reduce inflammation markers in vitro .

Cytotoxicity and Cancer Research

Cytotoxicity studies have shown that this compound has varying effects on different cancer cell lines. The compound exhibited an IC50 value in the micromolar range against several human cancer cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| MCF-7 (Breast Cancer) | <10 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Interaction with Receptors : It may interact with specific receptors or proteins that mediate cellular responses to stress or damage.

- Induction of Apoptosis : In cancer cells, it could induce apoptosis through the activation of caspases or other apoptotic pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications:

- Study on Antimicrobial Efficacy : A comparative study found that modifications to the benzoic acid moiety significantly improved antimicrobial activity against resistant strains .

- Anti-inflammatory Assessment : Research demonstrated that derivatives with methylthio groups showed enhanced COX-inhibition compared to their non-substituted counterparts .

- Cytotoxicity Profiling : A comprehensive screening against multiple cancer cell lines revealed promising results for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.